molecular formula C15H22N2O3S B2437125 N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide CAS No. 2380167-93-9

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide

Cat. No.: B2437125
CAS No.: 2380167-93-9
M. Wt: 310.41
InChI Key: LQJMICPUZMPRJX-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide is a chemical compound that features a morpholine ring, a cyclobutyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide typically involves the following steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl group is synthesized through a cyclization reaction, often involving a four-carbon precursor.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where a suitable leaving group on the cyclobutyl intermediate is replaced by the morpholine.

    Sulfonamide Formation: The final step involves the reaction of the morpholinylcyclobutyl intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound is studied for its potential use in the development of novel materials with specific properties.

    Biological Research: It is used as a tool compound to study the effects of sulfonamides on biological systems.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring and cyclobutyl group contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide: Features a morpholine ring and a benzenesulfonamide moiety.

    N-[(1-Piperidin-4-ylcyclobutyl)methyl]benzenesulfonamide: Similar structure but with a piperidine ring instead of morpholine.

    N-[(1-Morpholin-4-ylcyclopropyl)methyl]benzenesulfonamide: Similar structure but with a cyclopropyl group instead of cyclobutyl.

Uniqueness

This compound is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. The cyclobutyl group provides rigidity to the molecule, potentially improving its binding affinity to specific targets.

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-21(19,14-5-2-1-3-6-14)16-13-15(7-4-8-15)17-9-11-20-12-10-17/h1-3,5-6,16H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJMICPUZMPRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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